molecular formula C19H23NO3S B2565781 N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-08-6

N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2565781
CAS No.: 877651-08-6
M. Wt: 345.46
InChI Key: OSHLTARIBKQVPB-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl group and a carboxamide moiety. The carboxamide side chain includes a 4-methoxyphenylethyl group, which introduces aromatic and electron-donating properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-16-6-4-15(5-7-16)8-11-20-18(21)19(9-12-23-13-10-19)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHLTARIBKQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenethylamine with thiophene-2-carboxylic acid under specific conditions to form the desired oxane ring structure. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxane ring and the subsequent carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Carboxamides

a. 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic Acid Derivatives ()
  • Structure : Features a thiophen-2-yl group attached to an isoxazole ring and a carboxylic acid/carboxamide group.
  • Key Differences: The isoxazole core (vs. oxane in the target compound) and diethylaminophenyl substituent (vs. methoxyphenylethyl) may alter electronic properties and bioavailability.
  • Research Findings : Optimized synthesis methods (e.g., Oxone®-mediated cyclization) yield high-purity intermediates, suggesting the thiophene-isoxazole scaffold is synthetically accessible for drug discovery .
b. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide ()
  • Structure: Substituted thiophene carboxamide with a chlorophenyl and methylphenylimino group.
  • Pharmacological Activities : Demonstrates broad-spectrum activity, including analgesic and anti-inflammatory effects, attributed to the thiophene core’s electronic flexibility.
  • Comparison : The target compound’s oxane ring may enhance metabolic stability compared to the simpler thiophene backbone here, though both share carboxamide functionalization .

Oxane (Tetrahydropyran) Ring Derivatives

a. 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide ()
  • Structure: Contains an oxane ring with a hydroxamic acid (N-hydroxy carboxamide) and a chlorophenoxy phenylthio group.
  • Key Differences : The hydroxamic acid moiety (vs. methoxyphenylethyl carboxamide) could enable metal chelation, making it a candidate for protease inhibition.
  • Hypothetical Comparison: The target compound’s methoxyphenyl group may favor lipophilicity and blood-brain barrier penetration, whereas the chlorophenoxy group in this analog could enhance electrophilic reactivity .

Methoxyphenylethyl-Substituted Compounds

a. Formoterol-Related Compounds ()
  • Structure: β2-adrenergic agonists with 4-methoxyphenylethylamino groups attached to ethanolamine cores.
  • Pharmacological Role : These compounds act as bronchodilators due to their β2 receptor affinity.
  • Comparison: While the target compound shares the 4-methoxyphenylethyl motif, its carboxamide and oxane-thiophene core diverge significantly from Formoterol’s ethanolamine structure, likely directing it toward distinct targets (e.g., enzymes vs. G-protein-coupled receptors) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes References
Target Compound Oxane Thiophen-2-yl, 4-methoxyphenylethyl Hypothesized CNS activity -
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole Isoxazole Thiophen-2-yl, diethylaminophenyl High synthetic yield
Compound Oxane Chlorophenoxy phenyl, N-hydroxy Potential protease inhibition
Formoterol-Related Compound B Ethanolamine 4-Methoxyphenylethylamino β2-adrenergic agonist
Thiophene Carboxamide Thiophene 4-Methylphenylimino, chlorophenyl Analgesic, anti-inflammatory

Research Implications and Gaps

  • Structural Advantages: The oxane ring in the target compound may improve metabolic stability over linear thiophene derivatives, while the methoxyphenylethyl group could enhance receptor binding compared to chlorophenoxy or hydroxamic acid analogs.
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the evidence. Future studies should evaluate its affinity for targets such as serotonin receptors or cytochrome P450 enzymes, inferred from structural parallels .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, with the CAS number 877651-08-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO3S
  • Molecular Weight : 345.46 g/mol
  • IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yl-oxane-4-carboxamide
  • Chemical Structure :
SMILES COC1 CC C C C1 CCNC O C2 CCOCC2 C3 CC CS3\text{SMILES COC1 CC C C C1 CCNC O C2 CCOCC2 C3 CC CS3}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative with a phenoxy-N-arylacetamide scaffold demonstrated notable antimicrobial activity against various bacterial strains (Berest et al., 2011; Patel et al., 2013). This suggests that this compound may also possess similar properties due to its structural analogies.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • Case Study : Compounds featuring the methoxyphenyl group have shown promising results against human liver carcinoma cell lines (HEPG2). For example, a study found that certain phenoxy-N-substituted derivatives exhibited high potency against these cancer cells (Rani et al., 2014).

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that interactions involving hydrogen bonding and hydrophobic effects play crucial roles in its activity against target cells.

Table 1: Summary of Biological Activities

Activity TypeReference(s)Observations
AntimicrobialBerest et al. (2011), Patel et al. (2013)Significant inhibition of bacterial growth
AnticancerRani et al. (2014)High potency against HEPG2 cancer cell line
Anti-inflammatoryRani et al. (2014)Notable reduction in inflammation markers

Toxicity and Safety

While the compound shows promise, it is essential to consider toxicity and safety profiles:

  • Safety Assessment : Preliminary studies indicate that similar compounds may have varying degrees of toxicity, necessitating further evaluation of this compound in controlled environments.

Future Directions

The potential implications of this compound in various fields such as medicinal chemistry and pharmacology are significant. Future research should focus on:

  • Detailed mechanism studies to elucidate how this compound interacts with biological systems.
  • Expanded in vitro and in vivo testing to assess therapeutic efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

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